Fluorescent Substrate for Asp-Specific Proteases

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

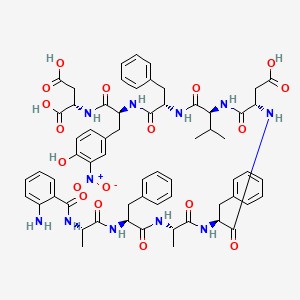

Fluorescent Substrate for Asp-Specific Proteases is a specialized chemical compound designed to cleave specifically at the Asp-Val bond. This substrate is widely used in scientific research for its ability to provide a fluorescent signal upon cleavage, making it an invaluable tool for studying protease activity and specificity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fluorescent Substrate for Asp-Specific Proteases typically involves the incorporation of a fluorophore and a quencher into a peptide sequence that includes the Asp-Val bond. The fluorophore and quencher are chosen to ensure efficient Förster Resonance Energy Transfer (FRET), which is disrupted upon cleavage of the peptide, resulting in fluorescence .

Industrial Production Methods: Industrial production of this substrate involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS), where the peptide is assembled step-by-step on a solid support, followed by the incorporation of the fluorophore and quencher .

Types of Reactions:

Oxidation and Reduction: The fluorophore and quencher may undergo oxidation or reduction reactions depending on the experimental conditions, which can affect the fluorescence properties.

Common Reagents and Conditions:

Major Products: The major product of the cleavage reaction is the separated fluorophore, which emits fluorescence, and the quencher, which no longer absorbs the emitted light .

Wissenschaftliche Forschungsanwendungen

Fluoreszierendes Substrat für Asp-spezifische Proteasen hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biologie: Wird in der Zellbildgebung eingesetzt, um die Proteaseaktivität in lebenden Zellen zu visualisieren.

5. Wirkmechanismus

Der Wirkmechanismus beinhaltet die spezifische Spaltung der Asp-Val-Bindung durch Asp-spezifische Proteasen. Der Fluorophor und der Quencher sind so positioniert, dass im intakten Substrat der Quencher die vom Fluorophor emittierte Fluoreszenz absorbiert. Nach der Spaltung wird der Fluorophor vom Quencher getrennt, was zur Emission von Fluoreszenz führt . Diese Fluoreszenz kann gemessen werden, um die Aktivität der Protease zu bestimmen.

Ähnliche Verbindungen:

Fluoreszierendes Substrat für Serinproteasen: Ähnliche Funktion, aber spezifisch für Serinproteasen.

Fluoreszierendes Substrat für Cysteinproteasen: Für Cysteinproteasen entwickelt.

Fluoreszierendes Substrat für Metalloproteasen: Spezifisch für Metalloproteasen.

Einzigartigkeit: Die Einzigartigkeit von fluoreszierendem Substrat für Asp-spezifische Proteasen liegt in seiner Spezifität für die Asp-Val-Bindung, was es zu einem unverzichtbaren Werkzeug für die Untersuchung von Asp-spezifischen Proteasen macht. Seine Konstruktion gewährleistet eine hohe Empfindlichkeit und Spezifität, was für die genaue Messung der Proteaseaktivität entscheidend ist .

Wirkmechanismus

The mechanism of action involves the specific cleavage of the Asp-Val bond by Asp-specific proteases. The fluorophore and quencher are positioned such that, in the intact substrate, the quencher absorbs the fluorescence emitted by the fluorophore. Upon cleavage, the fluorophore is separated from the quencher, resulting in the emission of fluorescence . This fluorescence can be measured to determine the activity of the protease.

Vergleich Mit ähnlichen Verbindungen

Fluorescent Substrate for Serine Proteases: Similar in function but specific for serine proteases.

Fluorescent Substrate for Cysteine Proteases: Designed for cysteine proteases.

Fluorescent Substrate for Metalloproteases: Specific for metalloproteases.

Uniqueness: The uniqueness of Fluorescent Substrate for Asp-Specific Proteases lies in its specificity for the Asp-Val bond, making it an essential tool for studying Asp-specific proteases. Its design ensures high sensitivity and specificity, which is crucial for accurate measurement of protease activity .

Eigenschaften

Molekularformel |

C62H71N11O18 |

|---|---|

Molekulargewicht |

1258.3 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C62H71N11O18/c1-33(2)52(61(87)70-44(28-38-20-12-7-13-21-38)58(84)68-45(59(85)71-47(62(88)89)32-51(77)78)29-39-24-25-49(74)48(30-39)73(90)91)72-60(86)46(31-50(75)76)69-57(83)43(27-37-18-10-6-11-19-37)67-54(80)35(4)65-56(82)42(26-36-16-8-5-9-17-36)66-53(79)34(3)64-55(81)40-22-14-15-23-41(40)63/h5-25,30,33-35,42-47,52,74H,26-29,31-32,63H2,1-4H3,(H,64,81)(H,65,82)(H,66,79)(H,67,80)(H,68,84)(H,69,83)(H,70,87)(H,71,85)(H,72,86)(H,75,76)(H,77,78)(H,88,89)/t34-,35-,42-,43-,44-,45-,46-,47-,52-/m0/s1 |

InChI-Schlüssel |

PFEQHJCFRHQYSA-PTADSWQXSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC(=C(C=C4)O)[N+](=O)[O-])C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)C5=CC=CC=C5N |

Kanonische SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C5=CC=CC=C5N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.